Ethyl acetamidocyanoacetate
Overview
Description
Ethyl acetamidocyanoacetate is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss ethyl acetamidocyanoacetate, they do provide insights into similar compounds and their reactions, which can be informative for understanding the properties and potential applications of ethyl acetamidocyanoacetate.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions or the use of catalysts to facilitate the formation of the desired products. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized through a coupling reaction catalyzed by a ruthenium complex, indicating the potential for metal-catalyzed synthesis methods for similar compounds . Additionally, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized using various spectroscopic techniques, suggesting a detailed approach to the synthesis of complex esters .
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl acetamidocyanoacetate has been determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates were separated and structurally determined, highlighting the importance of stereochemistry in the properties of these compounds . Structural parameters and vibrational frequencies of synthesized compounds have been calculated using DFT, which could also be applied to ethyl acetamidocyanoacetate to predict its structure and properties .
Chemical Reactions Analysis
The reactivity of compounds structurally related to ethyl acetamidocyanoacetate has been explored in various chemical reactions. Ethyl thiocyanoacetate, for example, reacts with aromatic aldehydes in the presence of thioureas to yield thiocyanoacetamides, demonstrating the potential for nucleophilic addition reactions . The Lossen rearrangement mediated by a related compound, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, has been used for the synthesis of hydroxamic acids and ureas, indicating the versatility of cyanoacetate esters in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to ethyl acetamidocyanoacetate can be inferred from their synthesis and structural analysis. The presence of cyano and ester groups is likely to influence the polarity, solubility, and reactivity of these compounds. For instance, the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates and their structural distortion due to steric hindrance suggest that substituents on the ethyl acetamidocyanoacetate molecule could significantly affect its physical properties . Additionally, the bio-assay of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate on Galleria mellonella implies that such compounds may have biological activity, which could be relevant for the physical properties and potential applications of ethyl acetamidocyanoacetate .
Scientific Research Applications
Synthesis of N-Acetyl α,β-Unsaturated γ-Lactam Derivatives
A study by Asghari, Tajbakhsh, and Taghipour (2008) explores the synthesis of N-acetyl α,β-unsaturated γ-lactam derivatives using ethyl acetamidocyanoacetate. This synthesis involves a three-component reaction with dialkyl acetylenedicarboxylates and triphenylphosphine, leading to the formation of phosphorus ylides, which then undergo a series of chemical transformations to produce the γ-lactam derivatives. This application is significant in the synthesis of complex organic compounds (Asghari, Tajbakhsh, & Taghipour, 2008).
Novel Synthesis of Pyridines and Thieno[2,3-b]pyridine Derivatives
Elgemeie, Elfahham, and Nabey (1988) demonstrated the use of ethyl acetamidocyanoacetate in the synthesis of pyridines and thieno[2,3-b]pyridine derivatives. Their research highlights the reaction of arylmethylenecyanothioacetamide with ethyl acetoacetate and acetylacetone, resulting in the formation of 3-cyano-2(1H)-pyridinethione derivatives, which are crucial in the development of heterocyclic compounds (Elgemeie, Elfahham, & Nabey, 1988).
FeCl3-Promoted Intramolecular Annulation of δ-Keto Nitriles
Wang, Pan, Hu, and Hu (2005) developed a method for synthesizing 3-acetamido-2-pyridone derivatives from δ-keto nitriles, which are derived from Michael addition between ethyl acetamidocyanoacetate and α,β-unsaturated ketones. The process, promoted by FeCl3, involves intramolecular ketone-nitrile annulation followed by aromatization, demonstrating the compound's potential in facilitating complex chemical reactions (Wang, Pan, Hu, & Hu, 2005).
Synthesis of 7-Oxo-4-Thia-1-Azabicyclo [3.2.0] Heptane
Chiba, Takahashi, Sakaki, and Kaneko (1985) used ethyl cyanoacetate, a compound closely related to ethyl acetamidocyanoacetate, in synthesizing 7-oxo-4-thia-1-azabicyclo [3.2.0] heptane. Their methodology involved treating ethyl cyanoacetate with HCl/EtOH to produce imidates, which were then treated with cysteamine to yield thiazolidines, followed by hydrolysis and β-lactam formation. This synthesis pathway is vital in the development of complex bicyclic structures (Chiba, Takahashi, Sakaki, & Kaneko, 1985).
Determination of Chlordiazepoxide and Nitrazepam
Walash, Rizk, and El-Brashy (1988) researched the spectrophotometric determination of chlordiazepoxide and nitrazepam using ethyl acetoacetate. This procedure is based on coupling diazotized drugs with ethyl acetoacetate, highlighting the compound's utility in analytical chemistry for determining drug concentrations (Walash, Rizk, & El-Brashy, 1988).
properties
IUPAC Name |
ethyl 2-acetamido-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(11)6(4-8)9-5(2)10/h6H,3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIRLABNGAZSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292093 | |
Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl acetamidocyanoacetate | |
CAS RN |
4977-62-2 | |
Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4977-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl acetamidocyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004977622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl acetamidocyanoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl acetamidocyanoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetamidocyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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